molecular formula C18H21ClFN3O2 B2405384 N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-cyclobutyl-2-oxopyridine-3-carboxamide;hydrochloride CAS No. 2418668-75-2

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-cyclobutyl-2-oxopyridine-3-carboxamide;hydrochloride

Cat. No.: B2405384
CAS No.: 2418668-75-2
M. Wt: 365.83
InChI Key: YWIMDCWOSWGLNO-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-1-cyclobutyl-2-oxopyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2.ClH/c19-16-9-12(10-20)6-7-13(16)11-21-17(23)15-5-2-8-22(18(15)24)14-3-1-4-14;/h2,5-9,14H,1,3-4,10-11,20H2,(H,21,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIMDCWOSWGLNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C=CC=C(C2=O)C(=O)NCC3=C(C=C(C=C3)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-cyclobutyl-2-oxopyridine-3-carboxamide;hydrochloride typically involves multiple steps, including the formation of the fluorophenyl intermediate, the cyclobutyl ring, and the final coupling with the pyridine carboxamide. Common synthetic routes may involve:

    Formation of the Fluorophenyl Intermediate:

    Cyclobutyl Ring Formation: The cyclobutyl ring can be synthesized through cyclization reactions, often involving cyclobutane derivatives.

    Coupling with Pyridine Carboxamide: The final step involves coupling the fluorophenyl and cyclobutyl intermediates with the pyridine carboxamide under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-cyclobutyl-2-oxopyridine-3-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-cyclobutyl-2-oxopyridine-3-carboxamide;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-cyclobutyl-2-oxopyridine-3-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, as detailed below. Key differences in heterocyclic cores, substituents, and pharmacological implications are highlighted.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Core Heterocycle Key Substituents Hydrochloride Salt Source
Target Compound: N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-cyclobutyl-2-oxopyridine-3-carboxamide C₁₈H₂₄ClFN₂O₂ 354.86 Pyridine-2-one Cyclobutyl, 4-(aminomethyl)-2-fluorophenyl Yes
N-{[4-(Aminomethyl)-2-fluorophenyl]methyl}-3-cyclobutyl-1,2-oxazole-5-carboxamide C₁₇H₂₀ClFN₂O₂ 354.87 Oxazole Cyclobutyl, 4-(aminomethyl)-2-fluorophenyl Yes
N-{[4-(Aminomethyl)-2-fluorophenyl]methyl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide C₁₇H₂₀ClFN₂OS 354.87 Benzothiophene Cyclohexane-fused thiophene, fluorophenyl Yes
N-[2-amino-1-(naphthalen-2-yl)ethyl]-5-chloro-2-methylpyrimidine-4-carboxamide C₁₈H₂₁ClN₄O 365.84 Pyrimidine Naphthyl, chloro, methyl Yes
Key Comparisons :

Oxazole (CymitQuimica analog): The oxazole’s nitrogen-rich ring may improve metabolic stability compared to pyridine-2-one but reduce solubility due to decreased polarity .

Substituent Effects: The 4-(aminomethyl)-2-fluorophenyl group is conserved across analogs, suggesting its critical role in target binding (e.g., receptor affinity or enzyme inhibition). Fluorine’s electronegativity may enhance binding via polar interactions or modulate pharmacokinetics . Cyclobutyl vs. This could lead to higher selectivity but lower bioavailability .

Hydrochloride Salt :
All compounds are hydrochloride salts, improving solubility for in vivo applications. However, variations in pKa (due to differing heterocycles) may affect ionization and tissue distribution .

Pharmacological Implications :
  • Target Compound : The pyridine-2-one core and cyclobutyl group may synergize for selective inhibition of kinases or proteases, as seen in structurally related kinase inhibitors .
  • Oxazole Analog : Likely exhibits improved metabolic stability but reduced solubility, making it suitable for oral formulations requiring slow release .
  • Benzothiophene Analog : Enhanced lipophilicity could favor central nervous system penetration, but thiophene-mediated toxicity risks (e.g., reactive metabolite formation) require evaluation .

Biological Activity

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-cyclobutyl-2-oxopyridine-3-carboxamide;hydrochloride, a synthetic compound, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the compound's biological activity, including its mechanism of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C16H19ClFN3O2
  • Molecular Weight : 339.79 g/mol
  • IUPAC Name : this compound

The compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways involved in cellular processes. Research indicates that it targets histone deacetylases (HDACs), which play a crucial role in regulating gene expression by modifying histones. By inhibiting HDACs, the compound can induce apoptosis in cancer cells and promote cell cycle arrest, particularly in myelodysplastic syndrome models .

In Vitro Studies

  • HDAC Inhibition : The compound has shown potent inhibitory effects on human class I HDAC isoforms. This activity is associated with increased levels of acetylated histones, leading to enhanced transcriptional activation of tumor suppressor genes .
  • Cell Cycle Arrest : In studies involving SKM-1 cell lines, the compound effectively induced G1 phase arrest and apoptosis, demonstrating its potential as an anticancer agent .
  • Antitumor Efficacy : In xenograft models, oral administration of the compound resulted in significant tumor growth inhibition. It exhibited superior efficacy in models with an intact immune system compared to those with thymus deficiencies .

In Vivo Studies

The pharmacokinetic profile of the compound has been evaluated in ICR mice and SD rats, revealing favorable absorption and distribution characteristics. Notably, it showed minimal metabolic differences across various species' hepatocytes, suggesting a consistent metabolic pathway that could be advantageous for further drug development .

Case Studies

  • Myelodysplastic Syndrome : A study highlighted the use of this compound in treating myelodysplastic syndrome (MDS), where it demonstrated significant antitumor activity through its mechanism of HDAC inhibition and apoptosis induction .
  • Xenograft Models : In vivo studies using xenograft models have shown that the compound not only inhibits tumor growth but also enhances immune response against tumors, indicating its potential as a combination therapy agent .

Data Summary Table

Study TypeKey FindingsReference
In VitroPotent HDAC inhibition; G1 arrest; apoptosis induction
In VivoSignificant tumor growth inhibition; favorable PK profile
Case Study (MDS)Effective in treating MDS; promotes immune response

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-cyclobutyl-2-oxopyridine-3-carboxamide hydrochloride, and how can purity be optimized?

  • Methodology : Use stepwise coupling reactions, such as amide bond formation between the pyridine-3-carboxamide core and the substituted benzylamine moiety. Purification via column chromatography (silica gel, gradient elution with dichloromethane/methanol) followed by recrystallization in ethanol/water improves purity (>98%). LCMS (liquid chromatography-mass spectrometry) and 1H^1H NMR are critical for verifying structural integrity and quantifying impurities .
  • Key Parameters : Monitor reaction pH (e.g., using triethylamine as a base for carbodiimide-mediated couplings) and temperature (40–60°C for optimal yields).

Q. How should researchers validate the compound’s structural identity and assess batch-to-batch consistency?

  • Methodology : Combine spectroscopic techniques:

  • LCMS : Confirm molecular weight (e.g., [M+H]+ peak at calculated m/z) and retention time consistency.
  • 1H^1H NMR : Compare aromatic proton shifts (e.g., fluorophenyl protons at δ 7.2–7.5 ppm) and cyclobutyl methylene signals (δ 2.8–3.2 ppm) against reference data .
  • Elemental Analysis : Validate C, H, N, and Cl content (±0.3% deviation) to confirm stoichiometry of the hydrochloride salt .

Q. What are the primary in vitro assays for initial bioactivity screening of this compound?

  • Methodology :

  • Enzyme Inhibition : Use fluorescence polarization or FRET-based assays for target enzymes (e.g., kinases, proteases) at 1–10 μM concentrations.
  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess IC50_{50} values .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation, and what software is recommended?

  • Methodology : Grow single crystals via vapor diffusion (e.g., acetonitrile/water mixtures). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine structures using SHELXL for small-molecule crystallography. Focus on torsional angles of the cyclobutyl group and hydrogen-bonding networks involving the hydrochloride salt .
  • Data Interpretation : Compare experimental bond lengths/angles with DFT-calculated values (e.g., Gaussian 16) to identify strain or non-covalent interactions .

Q. How should researchers address contradictory bioactivity data across different studies (e.g., varying IC50_{50} values)?

  • Methodology :

  • Assay Standardization : Control variables like buffer pH, ATP concentration (for kinase assays), and cell passage number.
  • Orthogonal Validation : Cross-verify results using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
  • Meta-Analysis : Use tools like Prism to statistically compare datasets and identify outliers or batch effects .

Q. What strategies are effective for structure-activity relationship (SAR) studies on the pyridine-3-carboxamide scaffold?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., fluorophenyl → chlorophenyl, cyclobutyl → cyclohexyl) via parallel synthesis.
  • Pharmacophore Mapping : Generate 3D-QSAR models (e.g., using Schrödinger’s Phase) to correlate substituent electronegativity or steric bulk with activity .
  • ADME Profiling : Assess metabolic stability (human liver microsomes) and permeability (Caco-2 monolayers) to prioritize analogs .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Glide to model binding to homology-built targets (e.g., kinase domains). Validate poses with MD simulations (NAMD, 100 ns) .
  • Free Energy Calculations : Apply MM-GBSA to estimate binding affinities and identify critical residues (e.g., hinge-region interactions in kinases) .

Methodological Notes

  • Crystallography : SHELX programs are preferred for refinement due to robustness with high-resolution data, but consider OLEX2 for graphical model manipulation .
  • Synthesis Troubleshooting : Low yields in amide couplings may require pre-activation of carboxylic acids with HOBt/DIC or switching to PyBOP .
  • Data Reproducibility : Archive raw spectra (NMR, LCMS) in institutional repositories and adhere to FAIR data principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.